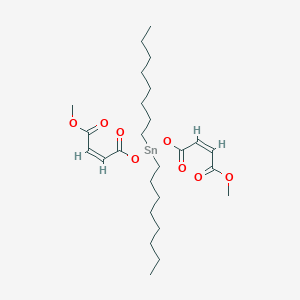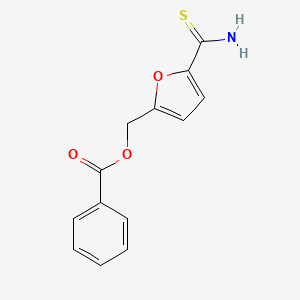
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate typically involves the reaction of dioctyl tin oxide with specific organic reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and other materials, where it acts as a stabilizer and catalyst.
Mecanismo De Acción
The mechanism by which Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin oxide: Another organotin compound with similar catalytic properties.
Dioctyltin dichloride: Shares structural similarities but differs in its reactivity and applications.
Tetramethyltin: A simpler organotin compound used in different industrial applications.
Uniqueness
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate is unique due to its complex structure and the presence of multiple functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
60494-19-1 |
|---|---|
Fórmula molecular |
C26H44O8Sn |
Peso molecular |
603.3 g/mol |
Nombre IUPAC |
4-O-[[(Z)-4-methoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-methyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H17.2C5H6O4.Sn/c2*1-3-5-7-8-6-4-2;2*1-9-5(8)3-2-4(6)7;/h2*1,3-8H2,2H3;2*2-3H,1H3,(H,6,7);/q;;;;+2/p-2/b;;2*3-2-; |
Clave InChI |
UAYQUQDGJRIIMK-KYQHOYOTSA-L |
SMILES isomérico |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OC)(OC(=O)/C=C\C(=O)OC)CCCCCCCC |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)

![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)
